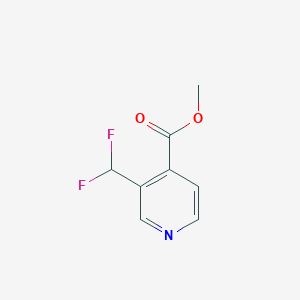

Methyl 3-(difluoromethyl)isonicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(difluoromethyl)isonicotinate is a chemical compound with the molecular formula C8H7F2NO2. It is a derivative of isonicotinic acid, where the hydrogen atoms on the methyl group are replaced by two fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(difluoromethyl)isonicotinate typically involves the difluoromethylation of isonicotinic acid derivatives. One common method is the reaction of isonicotinic acid with difluoromethylating agents under specific conditions. For instance, the use of difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) can lead to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or copper, can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethyl)isonicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of difluoromethyl carboxylic acids.

Reduction: Formation of difluoromethyl alcohols.

Substitution: Formation of various substituted isonicotinates.

Scientific Research Applications

Methyl 3-(difluoromethyl)isonicotinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethyl)isonicotinate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which may influence its binding affinity to biological targets. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-(trifluoromethyl)isonicotinate: Similar structure but with three fluorine atoms instead of two.

Methyl 4-(difluoromethyl)isonicotinate: Similar structure but with the difluoromethyl group at a different position on the ring.

Uniqueness

Methyl 3-(difluoromethyl)isonicotinate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoromethyl group at the 3-position can enhance its stability and binding properties compared to other isonicotinate derivatives .

Biological Activity

Methyl 3-(difluoromethyl)isonicotinate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and relevant data tables.

Chemical Structure and Properties

This compound is a derivative of isonicotinic acid, characterized by the presence of a difluoromethyl group at the 3-position. This modification is significant as it influences the compound's pharmacological properties and biological interactions.

The biological activity of this compound has been linked to its ability to interact with various biological targets. One study demonstrated that this compound exhibits quorum sensing inhibition against Pseudomonas aeruginosa, a pathogenic bacterium known for its biofilm formation and antibiotic resistance. However, the specific activity of this compound was found to be less effective compared to other derivatives like 2-difluoromethylpyridine, which showed significant quorum sensing inhibition with an IC50 value of 35 μM .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies have shown varying degrees of antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds suggest potential efficacy in treating infections caused by these bacteria.

Antibiofilm Activity

The compound's ability to inhibit biofilm formation was assessed in several studies. While this compound did not show significant biofilm inhibition on its own, it was part of a broader investigation into the structure-activity relationship (SAR) of difluoromethylated compounds. The results indicated that modifications at different positions on the pyridine ring could enhance antibiofilm activity .

Data Tables

The following table summarizes key findings from various studies regarding the biological activities associated with this compound and related compounds:

Case Studies

- Quorum Sensing Inhibition : A study evaluated various difluoromethylated derivatives, including this compound, for their quorum sensing inhibition in Pseudomonas aeruginosa. The results indicated that while some derivatives showed promising activity, this compound did not demonstrate significant inhibition compared to other tested compounds .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of related isonicotinate derivatives. The study reported MIC values indicating that while some compounds were effective against E. coli and S. aureus, this compound's performance was less pronounced than expected based on its structural analogs .

Properties

Molecular Formula |

C8H7F2NO2 |

|---|---|

Molecular Weight |

187.14 g/mol |

IUPAC Name |

methyl 3-(difluoromethyl)pyridine-4-carboxylate |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-3-11-4-6(5)7(9)10/h2-4,7H,1H3 |

InChI Key |

JGYDLJMVQUVKIA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.